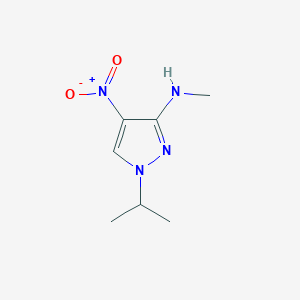
2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the class of sulfonyl triazoles. These compounds are known for their versatile chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the sulfonyl and triazole groups in the molecule imparts unique reactivity and stability, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2H-benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation: The triazole ring can undergo oxidation reactions, forming various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, sodium hydroxide, or potassium carbonate in solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of 2-((4-aminophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole.
Oxidation: Formation of oxidized triazole derivatives.
科学的研究の応用
2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(4-nitrobenzenesulfonyl)-2H-1,2,3-benzotriazole involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the enzyme-inhibitor complex .
類似化合物との比較
4-Nitrophenylsulfonyltryptophan: Similar in structure but contains a tryptophan moiety instead of the triazole ring
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole.
Sulfonylurea Derivatives: Compounds with sulfonyl groups but different core structures, such as tolbutamide derivatives.
Uniqueness: 2-((4-Nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole is unique due to the combination of the sulfonyl and triazole groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-nitrophenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMUMXKKCRZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)

![3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2412218.png)
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)



![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)
![N-[6-(3-chlorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2412229.png)


![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)
![2-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2412237.png)
![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2412238.png)
